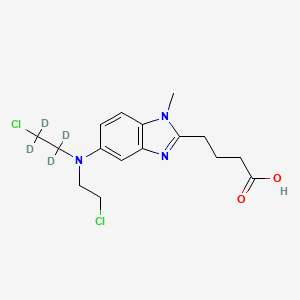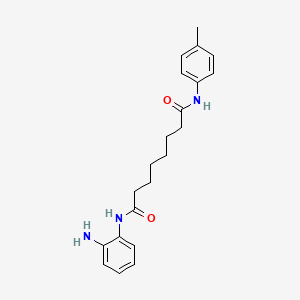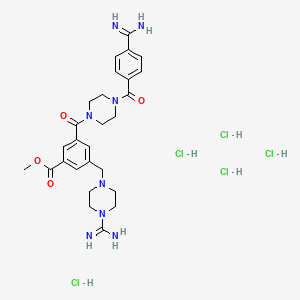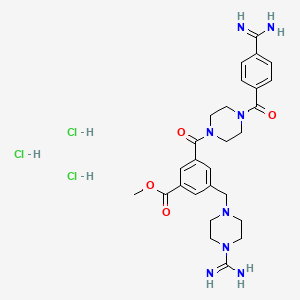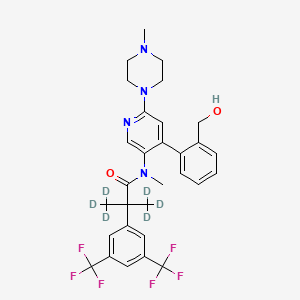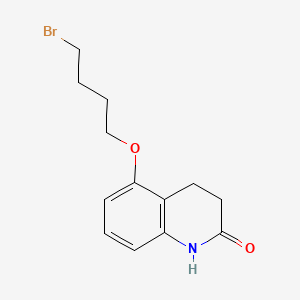
PFI-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PFI-3 is a potent and selective polybromo 1 and SMARCA4 inhibitor (Kd values are 48 and 89 nM respectively). this compound also inhibits SMARCA2. This compound displays 30-fold selectivity over other sub-family branches. This compound accelerates FRAP recovery in cells at a concentration of 1 μM.
科学的研究の応用
Stem Cell Maintenance and Differentiation PFI-3 is a potent inhibitor that targets the bromodomains of essential components of the BAF/PBAF complex. This compound has significant implications in stem cell research. Specifically, it affects the differentiation of Embryonic Stem Cells (ESC) and Trophoblast Stem Cells (TSC). This compound has been shown to disrupt stem cell maintenance, leading to deprived stemness and deregulated lineage specification. In trophoblast stem cells, its application markedly enhances differentiation. This underlines a critical function of BAF bromodomains in stem cell maintenance and differentiation and introduces this compound as a versatile chemical probe for studies on acetylation-dependent cellular processes controlled by BAF remodeling complexes (Fedorov et al., 2015).
Bromodomain Inhibition and Cellular Differentiation Further research into this compound has identified it as a potent, acetyl-lysine-competitive, and cell-active inhibitor that binds to specific family VIII bromodomains while displaying significant selectivity across the bromodomain family. This high specificity is attributed to the novel bromodomain binding mode of its phenolic headgroup. This leads to the displacement of water molecules typically retained by most other bromodomain inhibitors. This attribute of this compound has been leveraged in cellular differentiation assays, particularly in adipocyte and myoblast cell differentiation, showcasing its potential as a chemical probe for targeting specific bromodomains involved in various cellular processes (Gerstenberger et al., 2016).
Enhancing Chemotherapeutic Efficacy in Cancer Treatment this compound has also been studied in the context of cancer treatment. Specifically, it has been evaluated for its potential in glioblastoma therapy. The study showed that this compound binds effectively to bromodomains when expressed in glioblastoma cells. It notably enhances the antiproliferative and cell death-inducing effects of temozolomide in sensitive glioblastoma cells and overcomes the chemoresistance in highly resistant cells. Furthermore, this compound has been observed to alter gene expression in glioblastoma cells and potentiates the anticancer effect of temozolomide in animal models, indicating its potential as a novel target in cancer treatment (Yang et al., 2021).
特性
分子式 |
C19H19N3O2 |
|---|---|
分子量 |
321.37 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



